1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone
Overview
Description
1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone is a useful research compound. Its molecular formula is C26H32N2O3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.24129289 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Synthesis and Derivatives
Electrochemical oxidation has been explored to develop new phenylpiperazine derivatives through environmentally friendly methods. This approach provides a basis for synthesizing complex molecules like 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone, showcasing the potential for creating bioactive compounds or intermediates for further chemical transformations (Nematollahi & Amani, 2011).
Biomedical Applications
Modification of biodegradable polymers with amino compounds, including piperazine, suggests applications in developing materials with antibacterial, antioxidant, and anticancer properties. This chemical modification strategy could potentially be applied to the synthesis and functionalization of compounds like this compound for targeted biomedical applications (Abdelwahab et al., 2019).
Synthesis of Dihydropyrimidinone Derivatives
The synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a one-pot Biginelli synthesis illustrates the utility of piperazine derivatives in creating pharmacologically relevant compounds. Such methodologies could be relevant for generating derivatives of this compound with potential pharmacological activities (Bhat et al., 2018).
Antimicrobial and Antifungal Applications
The development of chalcones containing piperazine moiety and their evaluation for antimicrobial activity indicates the potential of piperazine derivatives as antimicrobial agents. This suggests that structurally complex molecules such as this compound could be explored for similar applications (Tomar et al., 2007).
Material Science and Polymer Applications
The synthesis and characterization of functional biodegradable polymers through the combination of ring-opening polymerization and postpolymerization modification highlight the versatility of acryloyl and methacryloyl groups in polymer science. This methodology could be applicable to the synthesis of polymers derived from or containing the core structure of this compound for specific material science applications (Chen et al., 2010).
Properties
IUPAC Name |
(E)-1-[4-(4-acetylphenyl)piperazin-1-yl]-3-(4-pentoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-3-4-5-20-31-25-13-6-22(7-14-25)8-15-26(30)28-18-16-27(17-19-28)24-11-9-23(10-12-24)21(2)29/h6-15H,3-5,16-20H2,1-2H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFOYPQTWJGER-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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